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Compound of Interest

Compound Name: 1-Methylimidazole-4-acetaldehyde

Cat. No.: B021412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the Nuclear

Magnetic Resonance (NMR) spectroscopic analysis of 1-Methylimidazole-4-acetaldehyde.

This compound is a metabolite in the histidine metabolism pathway and its characterization is

crucial for various biochemical and pharmaceutical studies.

Introduction
1-Methylimidazole-4-acetaldehyde is an intermediate in the metabolic degradation of

histidine. Due to its reactive aldehyde group and the imidazole ring, this molecule can be

challenging to characterize. NMR spectroscopy is a powerful tool for the structural elucidation

and quantification of this compound. These notes provide a comprehensive guide to performing

1D and 2D NMR experiments for 1-Methylimidazole-4-acetaldehyde.

A critical consideration for the NMR analysis of imidazole aldehydes is the potential for

equilibrium between the aldehyde and its hydrate form in aqueous solutions. This equilibrium is

pH-dependent and can complicate spectral interpretation. It has been observed for similar

compounds like imidazole-2-carboxaldehyde that the hydrate form can be a major species,

affecting the chemical shifts and signal multiplicity.[1][2][3]
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Direct experimental NMR data for 1-Methylimidazole-4-acetaldehyde is not readily available

in the public domain. The following table summarizes predicted ¹H and ¹³C NMR chemical shifts

obtained from computational databases. These values serve as a reference for initial spectral

assignment. It is imperative that these predicted values are confirmed with experimental data.

Atom Name
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

H-2 7.5 - 7.7 138 - 140

H-5 6.8 - 7.0 120 - 122

N-CH₃ 3.6 - 3.8 33 - 35

-CH₂-CHO 3.7 - 3.9 45 - 47

-CH₂-CHO 9.7 - 9.9 195 - 197

Note: Predicted data is aggregated from various computational chemistry sources and should

be used as a guide.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Purity: Ensure the 1-Methylimidazole-4-acetaldehyde sample is of high purity.

Impurities can complicate spectral analysis.

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Common

choices for polar molecules like this include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD),

or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the aldehyde-

hydrate equilibrium.

Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C

NMR and 2D experiments, a higher concentration of 10-50 mg/mL is recommended.
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Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter

the prepared sample through a glass wool-plugged pipette directly into a clean, dry NMR

tube.

Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal

standard (e.g., TSP for D₂O or TMS for organic solvents).

NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400

or 500 MHz NMR spectrometer. These should be optimized based on the specific instrument

and sample.

3.2.1. 1D ¹H NMR

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Solvent Suppression: If using a non-deuterated or partially deuterated solvent, apply a

solvent suppression technique (e.g., presaturation).

Spectral Width: ~16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

3.2.2. 1D ¹³C NMR

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: ~220 ppm, centered around 100-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
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3.2.3. 2D NMR Experiments

For unambiguous assignment of protons and carbons, the following 2D NMR experiments are

recommended:

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons. This is useful for

assigning the protons on the imidazole ring and the acetaldehyde moiety.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C

pairs. This is a powerful experiment for assigning the carbon signals based on the assigned

proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons

and carbons over two to three bonds. This is crucial for connecting the methyl group to the

imidazole ring and the acetaldehyde group to the ring.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of 1-
Methylimidazole-4-acetaldehyde.
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Caption: Experimental workflow for NMR analysis.
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Histidine Metabolism Pathway
1-Methylimidazole-4-acetaldehyde is an intermediate in the catabolism of histidine. The

diagram below shows a simplified representation of this metabolic pathway.
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Caption: Simplified histidine metabolism pathway.

Conclusion
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These application notes and protocols provide a framework for the successful NMR analysis of

1-Methylimidazole-4-acetaldehyde. By following these guidelines, researchers can obtain

high-quality NMR data for structural confirmation and quantification. Given the potential for

aldehyde-hydrate equilibrium, careful consideration of the experimental conditions, particularly

pH and solvent, is essential for accurate spectral interpretation. The provided workflow and

pathway diagrams serve as valuable visual aids for planning experiments and understanding

the biochemical context of this metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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